ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring:
- A 4,5-dimethylthiophene core.
- A naphthalene-2-carboxamide group at position 2.
- An ethyl ester at position 3.
This compound belongs to a class of molecules designed for biological activity studies, leveraging the thiophene scaffold’s electronic versatility and the naphthalene moiety’s aromatic bulk.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-4-24-20(23)17-12(2)13(3)25-19(17)21-18(22)16-10-9-14-7-5-6-8-15(14)11-16/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHKZQDQZWQNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely adopted method employs carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) , to activate the carboxylic acid moiety for nucleophilic attack by the amine.
Procedure :
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Activation : 4,5-Dimethylthiophene-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. DCC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at 0°C.
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Coupling : Naphthalene-2-amine (1.1 equiv) is introduced dropwise, and the reaction is stirred at room temperature for 16–24 hours.
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Work-Up : The mixture is filtered to remove dicyclohexylurea (DCU) byproducts, washed with dilute HCl, and purified via column chromatography or recrystallization.
Key Data :
This method achieves high yields due to efficient activation of the carboxylic acid, though DCU removal necessitates careful filtration.
Mixed Anhydride Method
An alternative approach involves forming a mixed anhydride intermediate using isobutyl chloroformate (IBCF) to enhance reactivity.
Procedure :
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Anhydride Formation : The carboxylic acid is treated with IBCF and N-methylmorpholine in tetrahydrofuran (THF) at −15°C.
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Amine Addition : Naphthalene-2-amine is added, and the reaction proceeds at 0°C for 2 hours.
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Purification : The product is extracted with ethyl acetate and purified via silica gel chromatography.
Advantages :
-
Avoids DCU byproducts.
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Suitable for acid-sensitive substrates.
Industrial Production Considerations
While laboratory methods prioritize precision, industrial synthesis emphasizes cost-effectiveness and scalability.
Continuous Flow Reactor Systems
Continuous flow technology enhances mixing and heat transfer, critical for large-scale amidation. Reactions are conducted in tubular reactors with:
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Residence Time : 10–30 minutes.
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Temperature Control : 25–50°C.
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Automated Quenching : In-line neutralization minimizes manual intervention.
Benefits :
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20–30% higher throughput compared to batch processes.
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Reduced solvent usage due to efficient mass transfer.
Reaction Optimization and Mechanistic Insights
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) are preferred for their ability to solubilize carbodiimide reagents and stabilize intermediates.
Solvent Effects :
| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) |
|---|---|---|
| DCM | 8.93 | 0.45 |
| THF | 7.52 | 0.38 |
| DMF | 36.7 | 0.12 |
Lower dielectric solvents like DCM accelerate reaction rates by reducing ionic byproduct interference.
Catalytic Effects of DMAP
DMAP serves as a nucleophilic catalyst, accelerating acyl transfer by stabilizing the tetrahedral intermediate. Kinetic studies show:
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Rate Enhancement : 5–7 fold increase in presence of 5 mol% DMAP.
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Optimal Loading : 5–10 mol% balances cost and efficiency.
Purification and Characterization
Chromatographic Techniques
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Normal-Phase SiO₂ Chromatography : Elution with hexane/ethyl acetate (7:3) isolates the product in >95% purity.
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Recrystallization : Ethanol/water mixtures yield crystalline product with melting points consistent with literature values.
Spectroscopic Validation
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¹H NMR : Key signals include:
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δ 1.35 (t, 3H, CH₂CH₃).
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δ 2.50 (s, 6H, thiophene-CH₃).
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δ 7.45–8.20 (m, 7H, naphthalene).
-
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IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (N–H bend).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity: Studies indicate that thiophene derivatives can disrupt bacterial cell membranes and inhibit essential enzymes, making them candidates for antimicrobial agents.
- Anticancer Properties: Research has shown that certain thiophene compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Materials Science
In materials science, thiophene derivatives are used in the development of advanced materials:
- Organic Semiconductors: this compound can be utilized in organic field-effect transistors (OFETs), where they contribute to charge transport properties.
- Organic Light Emitting Diodes (OLEDs): The compound's electronic properties make it suitable for applications in OLED technology, enhancing light emission efficiency.
Industrial Applications
The compound also finds utility in various industrial applications:
- Corrosion Inhibitors: Thiophene derivatives are known to act as effective corrosion inhibitors in metal protection.
- Synthesis of Organic Compounds: The compound can serve as an intermediate in the synthesis of other organic chemicals, expanding its utility in chemical manufacturing.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on various thiophene derivatives demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes. -
Organic Semiconductor Development:
Research on organic semiconductors highlighted the role of this compound in improving charge mobility within OFETs. The findings showed enhanced performance metrics when incorporated into device architectures.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares the target compound with key analogs:
Key Differences and Implications
Core Structure :
- The target compound and analogs like 3d () share the 4,5-dimethylthiophene core, whereas 6o () uses a tetrahydrobenzo[b]thiophene scaffold, which introduces additional steric and electronic effects due to the fused benzene ring.
Position 2 Substituents: The naphthalene-2-amido group in the target compound provides a larger aromatic surface area compared to phenyl (e.g., 3d) or propanoylamino () groups. Compounds with cyano-acrylamido substituents (e.g., 3d) exhibit strong antioxidant activity due to the electron-withdrawing cyano group, which stabilizes free radical intermediates .
Synthetic Routes :
- The target compound likely follows a pathway similar to 3d :
- Step 1: Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with a naphthalene-2-carboxylic acid derivative.
- Step 2: Knoevenagel condensation (if applicable) . Yields for analogs range from 22% (6o) to 90% (3d), suggesting that bulkier substituents (e.g., naphthalene) may require optimized conditions.
Biological Activities: Antioxidant Activity: Analogs with electron-deficient substituents (e.g., cyano in 3d) show DPPH radical scavenging comparable to standards like ascorbic acid . The naphthalene group’s hydrophobicity may improve membrane penetration but reduce solubility. Anti-inflammatory Activity: Substituted acrylamido derivatives (e.g., 3d) inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values in the micromolar range .
Critical Data and Research Findings
Physical and Chemical Properties
Biological Activity
Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate (CAS No. 476298-69-8) is a thiophene-based compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiophene ring fused with a naphthalene moiety, contributing to its unique electronic properties. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 353.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Target Interaction
this compound acts on various biological targets, primarily through interactions with enzymes and receptors involved in critical biochemical pathways. Thiophene derivatives are known to modulate various cellular processes by binding to these targets.
Biochemical Pathways
The compound has been shown to influence pathways related to inflammation, cancer cell proliferation, and microbial resistance. Its mechanism includes the inhibition of specific enzymes that are pivotal in these processes.
Pharmacological Effects
This compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate potent efficacy against pathogens.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
- Antitubercular Activity : Similar thiophene derivatives have shown promise against Mycobacterium tuberculosis, with ongoing studies evaluating their effectiveness against drug-resistant strains .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited MIC values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of tuberculosis .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on mammalian cells revealed an IC50 greater than 64 μg/mL, indicating low toxicity alongside its antimicrobial efficacy .
- Pharmacokinetic Studies : Compounds structurally related to this compound have shown favorable pharmacokinetic profiles in animal models, with high plasma exposure after oral administration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar thiophene derivatives is essential:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Moderate | Moderate | No |
| Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate | Low | High | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via a condensation reaction between 4,5-dimethylthiophene-3-carboxylic acid and naphthalene-2-amine. Key steps include:
- Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature .
- Purification via column chromatography (e.g., hexanes/EtOAc gradients) to isolate the product in yields of 72–94% .
- Optimization : Yield improvements can be achieved by:
- Controlling reaction temperature (ambient conditions preferred).
- Using continuous flow reactors for industrial-scale synthesis .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Characterization :
- NMR Spectroscopy : and NMR confirm substituent positions and functional groups (e.g., naphthalene amide protons at δ 8.5–7.5 ppm, thiophene methyl groups at δ 2.1–2.3 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1700 cm (ester C=O) .
- Mass Spectrometry : HRMS or LC-MS validates molecular weight (e.g., [M+H] at m/z 354.43) .
Q. What are the fundamental biological activities reported for this compound?
- Key Activities :
- Antimicrobial : MIC values of 0.02–0.12 μg/mL against Mycobacterium tuberculosis and Gram-positive bacteria via membrane disruption .
- Anticancer : IC values <10 μM in cancer cell lines (e.g., MCF-7, HeLa) through apoptosis induction .
- Anti-inflammatory : Reduces TNF-α and IL-6 levels in murine models by 40–60% .
Advanced Research Questions
Q. How does the naphthalene-thiophene hybrid structure influence electronic properties in material science applications?
- Mechanistic Insight :
- The naphthalene moiety enhances π-conjugation, improving charge mobility in organic semiconductors (OFETs: μ = 0.12–0.25 cmVs) .
- Thiophene’s electron-rich nature stabilizes charge-transfer states in OLEDs, achieving luminance efficiencies of 15–20 cd/A .
- Experimental Design :
- Use cyclic voltammetry to measure HOMO/LUMO levels (e.g., HOMO = -5.3 eV, LUMO = -3.1 eV) .
Q. What structural modifications enhance target selectivity in anticancer applications, and how do SAR studies guide these changes?
- SAR Insights :
- Modification : Introducing electron-withdrawing groups (e.g., -NO) at the naphthalene 6-position increases cytotoxicity (IC ↓ by 50%) but reduces solubility .
- Selectivity : Replacing the ethyl ester with a methyl group improves selectivity for cancer cells over normal fibroblasts (SI > 5) .
- Data Table :
| Derivative | IC (μM) | Selectivity Index (SI) |
|---|---|---|
| Parent Compound | 8.2 | 1.8 |
| 6-Nitro-Naphthalene Derivative | 4.1 | 1.2 |
| Methyl Ester Analog | 9.5 | 5.3 |
Q. How can contradictory data on anti-inflammatory activity be resolved?
- Case Study :
- Conflict : Some studies report 40% TNF-α reduction in mice, while others show no effect .
- Resolution :
Validate assay conditions (e.g., LPS-induced vs. cytokine-independent models).
Check compound stability in DMSO (degradation observed after 48 hours at 25°C) .
Use pharmacokinetic profiling to confirm bioavailability (e.g., plasma C = 12 μM after oral administration) .
Methodological Considerations
Q. What strategies mitigate cytotoxicity in non-target cells during antimicrobial testing?
- Approaches :
- Prodrug Design : Mask the ester group with a hydrolyzable moiety (e.g., acetyl) to reduce off-target effects .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance selectivity (e.g., 80% bacterial vs. 10% mammalian cell uptake) .
Q. Which computational tools predict binding interactions with spliceosome components?
- Tools :
- Molecular docking (AutoDock Vina) identifies binding to SF3B1 (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) assess stability of protein-ligand complexes over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
